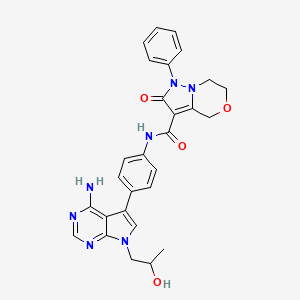

Artd10/parp10-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Artd10/parp10-IN-1 is a potent and non-selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting mono-ADP-ribosyltransferases such as ARTD7/PARP15, ARTD8/PARP14, ARTD10/PARP10, and poly (ADP-ribose) polymerase-1 (ARTD1/PARP1) . This compound has shown potential anti-cancer and anti-tumor activities, making it a valuable tool in cancer research .

Méthodes De Préparation

The synthetic routes and reaction conditions for Artd10/parp10-IN-1 are not extensively detailed in the available literature. it is known that the compound has a molecular formula of C12H12N2O4 and a molecular weight of 248.23

Analyse Des Réactions Chimiques

Artd10/parp10-IN-1 primarily undergoes mono-ADP-ribosylation reactions, where it transfers a single ADP-ribose group onto target proteins . This type of reaction is a post-translational modification that can affect various cellular processes. Common reagents and conditions used in these reactions include NAD+ as the ADP-ribose donor and specific target proteins that are substrates for the mono-ADP-ribosyltransferase activity of ARTD10 . The major products formed from these reactions are ADP-ribosylated proteins, which can have altered functions and interactions within the cell .

Applications De Recherche Scientifique

Artd10/parp10-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been used to study its potential anti-cancer and anti-tumor activities, especially in prostate and breast cancer . The compound has also been investigated for its role in modulating mitochondrial function, where it was found to influence mitochondrial oxidative metabolism and reduce oxidative stress in various cancer cell models .

Mécanisme D'action

The mechanism of action of Artd10/parp10-IN-1 involves its inhibition of mono-ADP-ribosyltransferases, leading to the mono-ADP-ribosylation of target proteins . This post-translational modification can affect various cellular processes, including DNA damage repair, transcriptional regulation, and cell proliferation . The compound has been shown to inhibit protein kinase C delta (PKCδ), which in turn regulates the activity of voltage-gated potassium channels in neurons . This inhibition can lead to increased neuronal excitability and altered cellular signaling pathways .

Comparaison Avec Des Composés Similaires

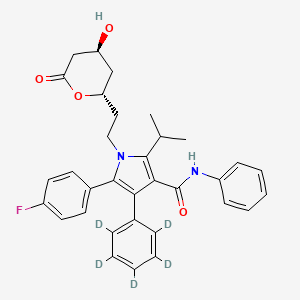

Artd10/parp10-IN-1 is unique in its ability to target multiple mono-ADP-ribosyltransferases, including ARTD7/PARP15, ARTD8/PARP14, ARTD10/PARP10, and ARTD1/PARP1 . Similar compounds include other PARP inhibitors that target specific PARP enzymes, such as olaparib, rucaparib, and niraparib, which are primarily used in cancer therapy . this compound stands out due to its non-selective inhibition of multiple PARP enzymes, making it a valuable tool for studying the broader effects of PARP inhibition in various cellular processes .

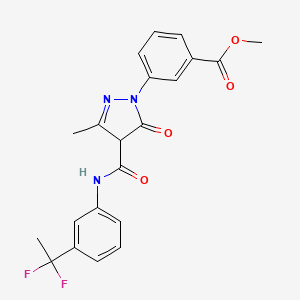

Propriétés

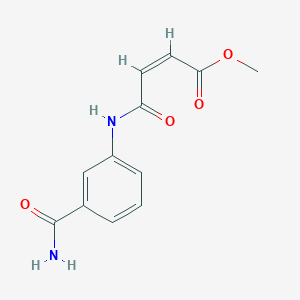

Formule moléculaire |

C12H12N2O4 |

|---|---|

Poids moléculaire |

248.23 g/mol |

Nom IUPAC |

methyl (Z)-4-(3-carbamoylanilino)-4-oxobut-2-enoate |

InChI |

InChI=1S/C12H12N2O4/c1-18-11(16)6-5-10(15)14-9-4-2-3-8(7-9)12(13)17/h2-7H,1H3,(H2,13,17)(H,14,15)/b6-5- |

Clé InChI |

KXULAXICDCSUDZ-WAYWQWQTSA-N |

SMILES isomérique |

COC(=O)/C=C\C(=O)NC1=CC=CC(=C1)C(=O)N |

SMILES canonique |

COC(=O)C=CC(=O)NC1=CC=CC(=C1)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)

![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)

![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)

![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)